molecular formula C19H20F3N3O2S B2824891 N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 338423-29-3

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2824891
CAS RN: 338423-29-3
M. Wt: 411.44
InChI Key: WKKQTQKKPCCGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20F3N3O2S and its molecular weight is 411.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiviral Applications

Research has shown that derivatives of celecoxib, which share a structural resemblance with the specified compound, possess potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain synthesized compounds demonstrated significant anticancer activity against human tumor cell lines without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Endothelin Antagonism for Cardiovascular Effects

Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists, showing promising activity in inhibiting the pressor effect caused by ET-1 infusion in rats. This research indicates the potential for developing new therapeutic agents targeting cardiovascular diseases (N. Murugesan et al., 1998).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been explored for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes have shown a high propensity for inflicting DNA damage and exhibit antiproliferative activity in human tumor cells, suggesting a mechanism of inducing cell death primarily through apoptosis (M. González-Álvarez et al., 2013).

Analgesic and Anti-inflammatory Effects

The synthesis and biological evaluation of isoxazole-containing sulfonamides have been conducted, highlighting their potent inhibitory properties against carbonic anhydrase II and VII, key enzymes involved in various physiological and pathological processes. These compounds show promise in the development of treatments for conditions such as glaucoma and neuropathic pain (C. Altug et al., 2017).

Carbonic Anhydrase Inhibition for Antitumor Activity

Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed as potent inhibitors of carbonic anhydrase IX, a target for anticancer therapy. These compounds display strong inhibitory activity, with some showing sub-nanomolar potency, underscoring their potential as targeted anticancer agents (Nabih Lolak et al., 2019).

properties

IUPAC Name

N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S/c1-11(2)25-10-23-18-16(25)8-12(3)13(4)17(18)24-28(26,27)15-7-5-6-14(9-15)19(20,21)22/h5-11,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKQTQKKPCCGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.